7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione
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Overview
Description
7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a hydroxyethyl group, a methyl group, and a pentylamino group attached to the purine ring. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with a hydroxyethyl halide, followed by the introduction of a pentylamino group through nucleophilic substitution. The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the purine ring or the attached groups.
Substitution: The pentylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral or anticancer agents.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and pentylamino groups play crucial roles in binding to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 7-Hexyl-8-(2-hydroxyethyl)amino-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Hydroxy-3-((2-hydroxyethyl)(methyl)amino)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 7-(2-Hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the pentylamino group, in particular, enhances its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(pentylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-3-4-5-6-14-12-15-10-9(18(12)7-8-19)11(20)16-13(21)17(10)2/h19H,3-8H2,1-2H3,(H,14,15)(H,16,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEIMTZCCZEWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N1CCO)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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